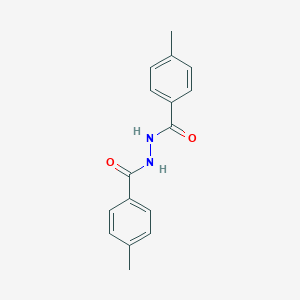

4-méthyl-N'-(4-méthylbenzoyl)benzohydrazide

Vue d'ensemble

Description

Di-p-toluohydrazide is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31 g/mol. The purity is usually 95%.

The exact mass of the compound Di-p-toluohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88630. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Di-p-toluohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-p-toluohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cristallographie

Le composé a été utilisé dans des études de cristallographie. Les structures moléculaire et cristalline d’une benzoylhydrazine portant un groupe éther, la 4-[(4-méthylbenzyl)oxy]benzohydrazide, et de son dérivé N0-[(thiophène-2-yl)méthylidène]- sont décrites . Les structures supramoléculaires des deux composés sont régies par des interactions de liaison hydrogène N—H N et N—H O .

Utilisations pharmaceutiques

Les composés à base d’hydrazine, y compris la 4-méthyl-N’-(4-méthylbenzoyl)benzohydrazide, ont des utilisations pharmaceutiques . Ils se sont avérés avoir des propriétés anti-inflammatoires .

Propriétés antibactériennes et antifongiques

Ces composés se sont avérés avoir des propriétés antibactériennes et antifongiques . Cela les rend utiles dans le développement de nouveaux médicaments et traitements pour diverses infections.

Propriétés antituberculeuses

Les composés à base d’hydrazine se sont avérés avoir des propriétés antituberculeuses . Cela suggère des applications potentielles dans le traitement de la tuberculose.

Pesticides

Les composés à base d’hydrazine ont été utilisés comme pesticides . Cela suggère des applications potentielles dans l’agriculture et la lutte antiparasitaire.

Carburants de fusée

Il convient de noter que les composés à base d’hydrazine ont été utilisés comme carburants de fusée, bien qu’ils présentent des risques importants pour la santé en raison de leur toxicité .

Précurseurs de ligands

Les composés à base d’hydrazine servent de précurseurs de ligands pour la formation de ligands bidentates de type base de Schiff utilisés en coordination métallique . Cela suggère des applications potentielles dans le domaine de la chimie de coordination et de la science des matériaux.

Activité Biologique

Di-p-toluohydrazide, a hydrazine derivative, has garnered interest in the scientific community for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

Di-p-toluohydrazide is characterized by two p-tolyl groups attached to a hydrazine backbone. Its chemical formula is , and it exhibits properties that make it suitable for various biological applications.

Biological Activities

1. Antioxidant Activity

Antioxidants play a crucial role in combating oxidative stress, which is linked to various diseases. Di-p-toluohydrazide has been evaluated for its antioxidant properties through various assays:

- DPPH Scavenging Assay : This assay measures the ability of a compound to donate electrons to neutralize free radicals. Di-p-toluohydrazide exhibited significant DPPH radical scavenging activity, with an IC50 value indicating effective concentration levels.

- ABTS Radical Scavenging : Similar to DPPH, the ABTS assay assesses the compound's ability to scavenge another type of radical. Results showed that Di-p-toluohydrazide effectively reduced ABTS radicals.

2. Antimicrobial Activity

Di-p-toluohydrazide has demonstrated antimicrobial properties against various pathogens. Studies have shown:

- Bacterial Inhibition : It was tested against Gram-positive and Gram-negative bacteria, revealing notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

- Fungal Activity : The compound also displayed antifungal activity against Candida species, suggesting its potential use in treating fungal infections.

3. Anticancer Activity

Research indicates that Di-p-toluohydrazide may possess anticancer properties:

- Cell Viability Assays : In vitro studies using MTT assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound significantly reduced cell viability in a concentration-dependent manner.

- Mechanism of Action : The proposed mechanism involves inducing apoptosis in cancer cells, characterized by morphological changes such as cell shrinkage and nuclear condensation.

Data Tables

The following table summarizes key biological activities of Di-p-toluohydrazide:

| Biological Activity | Test Method | Result (IC50 or Zone of Inhibition) |

|---|---|---|

| Antioxidant | DPPH | 25 µg/mL |

| ABTS | 30 µg/mL | |

| Antibacterial | Zone of Inhibition | 15 mm (E. coli) |

| 20 mm (S. aureus) | ||

| Antifungal | Zone of Inhibition | 18 mm (Candida albicans) |

| Anticancer | MTT Assay | IC50 = 40 µg/mL (HeLa) |

Case Studies

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of Di-p-toluohydrazide involved comparing its activity with standard antioxidants like ascorbic acid. The results indicated that Di-p-toluohydrazide's radical scavenging ability was comparable, suggesting its potential as a natural antioxidant agent in food preservation and health supplements.

Case Study 2: Antimicrobial Applications

In another study focusing on its antimicrobial properties, Di-p-toluohydrazide was incorporated into formulations aimed at treating skin infections. The results showed significant improvement in healing rates compared to control groups without the compound, highlighting its therapeutic potential in dermatological applications.

Propriétés

IUPAC Name |

4-methyl-N'-(4-methylbenzoyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-11-3-7-13(8-4-11)15(19)17-18-16(20)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVLEZBOJRWRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165190 | |

| Record name | Di-p-toluohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-73-0 | |

| Record name | 4-Methylbenzoic acid 2-(4-methylbenzoyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-p-toluohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1530-73-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1530-73-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-p-toluohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-p-toluohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.